- Simple and cost-effect preparation system and method of N-tert-butyl-2-benzothiazole sulfenamide, China, , ,
Cas no 95-31-8 (S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine)
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine
- TBBS
- n-tert-butyl-2-benzothiazolesulphenamide
- accelerator ns
- 2-(tert-butylaminothio)benzothiazole
- n-tertiarybutyl-2-benzothiazole sulfennamide
- 2-[(tert-butylamino)sulfanyl]-1,3-benzothiazole
- 2-benzothiazolesulfenamide, n-tert-butyl-
- accel bns
- accelerator(ns)
- akrochem bbts
- bbts
- benzothiazolesulfenamide, n-(1,1-dimethylethyl)-
- benzothiazolyl-2-tert-butylsulfenamide
- butyl 2-benzothiazole sulfenamide
- butylbenzothiazole sulfenamide
- conacns,(dupont)
- delac ns
- n-(1,1-dimethylethyl)-2-benzothiazolesulfenamid
- n-(1,1-dimethylethyl)-2-benzothiazolesulfenamide
- n-(1,1-dimethylethyl)-benzothiazolesulfenamid
- n-(1,1-dimethylethyl)benzothiazolesulfenamide
- n-t-butyl-2-benzothioazole sulfenamide
- Accelerator BBTS
- N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
- N-t-Butyl-2-benzothiazolesulfenamide
- N-TERT-BUTYL-2-BENZOTHIAZOLESULFENAMIDE
- S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
- TBBS(NS)
- N-tert-Butylbenzothiazole-2-sulphenamide
- NTBBTS
- Nocceler NS
- Santocure NS
- Vulkacit NZ
- Pennac Tbbs
- Vanax NS
- 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
- N-tert-Butyl-2-benzothiazylsulfenamide
- N-t-Butylbenzothiazylsulfenamide
- N-tert-Butyl-2
- 2-Benzothiazolesulfenamide, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide (ACI)
- 2-[[(1,1-Dimethylethyl)amino]thio]benzothiazole
- Antioxidant NS
- Cure NS
- Luvomaxx TBBS
- n-tert-Butyl-2-benzothaiazole sulfonamide
- N-tert-Butyl-2-benzothiazolylsulfenamide
- N-tert-Butyl-2-benzothiazolylsulphenamide
- N-tert-Butylbenzothiazolesulfenamide
- Nocceler NS-F
- Nocceler NS-G
- Nocceler NS-P
- NS
- NS 80
- NS 80 (vulcanization accelerator)
- NS-F
- NS-P
- NSC 84176
- NSG
- NSG (heterocycle)
- Perkacit TBBS
- Rhenogran TBBS 80
- Rubenamid T/Gr
- SA-TB
- Sanceler NS
- Sanceler NS-F
- Sanceler NS-G
- Sanceler NS-P
- Santocure BBTS
- Santocure TBBS
- Soxinol NS
- Sulfenamide T
- Sulfenamide TBBS
- TBBS 80
- Vanax NS Rodform
- Vulkacit NZ/C
- Vulkacit NZ/EG-C
- N-tert-butyl-2-(4-piperidyloxy)acetamide
- N-tert-Butyl-2-benzothiazolesulfenamid
- N-TERT- BUTYL-2-BENZOTHIAZOLE SULFENAMIDE
- EINECS 202-409-1
- NS-P; NSC 84176; NSG; Nocceler NS-P; Perkacit TBBS
- SR-01000408154-1
- S-(benzo[d]thiazol-2-yl)-N-tert-butylthiohydroxylamine
- W-100166
- DTXSID7026572
- SR-01000408154
- HSDB 5288
- NS00009355
- N-t-Butyl-2-benzothiazole-sulfenamide
- WLN: T56 BN DSJ CSMX1&1&1
- BRN 0158370
- D70664
- N-tert-Butyl-2-benzothiazosulfenamide
- 2-Benzothiazolesulfenamide,1-dimethylethyl)-
- NSC-84176
- 1ST001865-1000
- n-tert-butyl-2-benzothiazole sulfenamide
- Q27292283
- 95-31-8
- CHEMBL3182037
- NCGC00258449-01
- Vulkacit NZ/EG
- C11H14N2S2
- N-t-Butyl-O-benzothiazole-2-sulfenamide
- n-t-butyl-2-benzothiazole sulfenamide
- Vanax TBSI
- NCGC00248869-01
- (1,3-benzothiazol-2-ylsulfanyl)(tert-butyl)amine
- BUTYL-2-BENZOTHIAZOLE SULFENAMIDE, N-TERT-
- DB-057575
- (13-BENZOTHIAZOL-2-YLSULFANYL)(TERT-BUTYL)AMINE
- Tox21_200895
- N-tert-Butyl-2-benzothiazolyl sulfenamide
- MFCD00022873
- N-(1,3-benzothiazol-2-ylthio)-2-methylpropan-2-amine
- AKOS000520589
- NSC84176
- EC 202-409-1
- UNII-W468IFJ99C
- DTXCID506572
- SCHEMBL80374
- 2-[(tert-Butylamino)sulfanyl]-1,3-benzothiazole #
- HMS1675L02
- 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
- CAS-95-31-8
- AS-15571
- AG-690/12868295
- Santocure NS vulcanization accelerator
- 1ST001865
- STK771202
- EU-0002407
- W468IFJ99C
- S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
-
- MDL: MFCD00022873
- Inchi: 1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
- InChI Key: IUJLOAKJZQBENM-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)SC=1SNC(C)(C)C
- BRN: 158370
Computed Properties
- Exact Mass: 238.06000
- Monoisotopic Mass: 238.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 78.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Industrial products are light yellow or yellowish brown powder.
- Density: 1.29
- Melting Point: 105 ºC
- Boiling Point: 344.1ºC at 760 mmHg
- Flash Point: 165°C
- Refractive Index: 1.5500 (estimate)
- PSA: 78.46000
- LogP: 4.08240
- Solubility: Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, soluble in gasoline, insoluble in water, dilute acid, dilute alkali solution.
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:3077
- Hazard Category Code: R43: skin contact can produce allergic reactions. R53: it has long-term harmful effects on the aquatic environment.
- Safety Instruction: S36-S45-S61
- RTECS:DL6200000
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:9
- Packing Group:III
- Risk Phrases:R43; R53
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B811A-500g |
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine |
95-31-8 | 98% | 500g |
¥296.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B811A-100g |
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine |
95-31-8 | 98% | 100g |
¥113.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B811A-25g |
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine |
95-31-8 | 98% | 25g |
¥56.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56220-25g |
N-tert-Butyl-2-benzothiazolesulfenamide |
95-31-8 | 25g |
¥36.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56220-1kg |
N-tert-Butyl-2-benzothiazolesulfenamide |
95-31-8 | 1kg |
¥216.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56220-500g |
N-tert-Butyl-2-benzothiazolesulfenamide |
95-31-8 | 500g |
¥146.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56220-100g |
N-tert-Butyl-2-benzothiazolesulfenamide |
95-31-8 | 100g |
¥46.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N830235-2.5kg |
N-tert-Butyl-2-benzothiazolesulfenamide |
95-31-8 | 98% | 2.5kg |
1,950.00 | 2021-05-17 | |
| abcr | AB179668-1 kg |
N-tert-Butyl-2-benzothiazolesulfenamide, 97%; . |
95-31-8 | 97% | 1 kg |
€107.20 | 2023-07-20 | |
| abcr | AB179668-100 g |
N-tert-Butyl-2-benzothiazolesulfenamide, 97%; . |
95-31-8 | 97% | 100 g |
€77.40 | 2023-07-20 |
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Production Method
Production Method 1
Production Method 2
Production Method 3
- Method for improving synthesis yield of TBBS as rubber vulcanization accelerator, China, , ,
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
- Process for preparation of N-tert-butyl-2-benzothiazole sulfenamide, China, , ,
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
- TEMPO-Catalyzed Aerobic Oxidative Coupling of Thiols for Metal-Free Formation of S-N/S-S Bonds, Asian Journal of Organic Chemistry, 2017, 6(3), 265-268
Production Method 17
1.2 rt; 10 min, rt
1.3 Reagents: Sodium hypochlorite ; 25 - 35 °C
- Method for improving yield of rubber accelerator tert-butyl-2-benzothiazolesulfenamide (TBBS), China, , ,
Production Method 18
Production Method 19
1.2 3 h, 10 °C; 2 h, 35 °C
- Method for preparing rubber vulcanization accelerator N-tertiary butyl-2-benzothiazolesulfenamide, China, , ,
Production Method 20
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Raw materials
- 1,3-benzothiazole-2-thiol
- 2-Amino-2-methylpropane Hydrochloride
- 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
- 2-methylpropan-2-amine
- Sodium 2-mercaptobenzothiazole
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Preparation Products
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Suppliers
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Spectrogram
| 1H NMR | 300 MHz | DMSO |
| GC-MS |
| 13C NMR |
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
Introduction to S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine and CAS No. 95-31-8
S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine is a significant compound in the field of pharmaceutical chemistry, with a CAS number of 95-31-8. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The benzodithiazole moiety, a key feature in the molecular structure, is known for its role in various biological activities, making it a valuable scaffold for medicinal chemists.
The compound's synthesis involves a series of well-defined chemical reactions that highlight the importance of precise control over reaction conditions. The presence of the tert-butyl group enhances the stability and reactivity of the molecule, which is crucial for its subsequent functionalization. This aspect makes S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine a versatile intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of benzodithiazole derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The thiohydroxylamine functional group further contributes to the biological activity by participating in hydrogen bonding interactions and influencing the molecule's solubility and bioavailability.
One of the most compelling aspects of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine is its potential as a lead compound in drug discovery. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced side effects. For instance, studies have demonstrated that modifications to the benzodithiazole core can significantly alter the pharmacokinetic profile of the derivatives, making them more suitable for clinical use.
The compound's chemical properties also make it an attractive candidate for use in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches allow for rapid identification of bioactive molecules by systematically varying different structural components. The stability and reactivity of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine under various conditions make it an ideal candidate for such screening assays.
Recent advancements in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular modeling techniques can predict the binding affinity of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine to target proteins, providing insights into its mechanism of action. This information is invaluable for designing next-generation drugs with improved therapeutic profiles.
The synthesis of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine also involves innovative synthetic methodologies that have broad implications beyond pharmaceuticals. For example, transition metal-catalyzed reactions have been employed to introduce specific functional groups with high precision. These techniques not only improve yield but also reduce waste, aligning with green chemistry principles.
In conclusion, S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine (CAS No. 95-31-8) represents a promising compound in pharmaceutical research. Its unique structural features and potential applications make it a valuable tool for drug development. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is likely to play an increasingly important role in the discovery and development of novel medications.
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